molecular formula C18H20N2O3 B2552006 N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)ethanediamide CAS No. 404361-37-1

N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)ethanediamide

Cat. No. B2552006
CAS RN: 404361-37-1
M. Wt: 312.369
InChI Key: WMSOPQLLKMDZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)ethanediamide, also known as DMPEA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Analytical Characterization and Detection

Substances within the NBOMe series, such as 25B-NBOMe and related compounds, have been the subject of analytical characterization due to their emergence as novel psychoactive substances. These substances have potent hallucinogenic effects and have posed significant challenges for drug enforcement and public health due to their toxicity and association with fatalities. Analytical techniques, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy, have been utilized for the identification and quantification of these compounds in biological and non-biological matrices.

For instance, a study detailed the analytical properties of three new hallucinogenic substances identified in blotter papers, namely 25D-NBOMe, 25E-NBOMe, and 25G-NBOMe, using a combination of GC-MS, LC-MS, Fourier transform infrared spectroscopy (FTIR), and NMR. These methods allowed for the unequivocal identification of the active components, demonstrating the importance of comprehensive analytical approaches for the detection and characterization of novel psychoactive substances (Zuba & Sekuła, 2013).

Toxicological Investigations

The toxicological profile of NBOMe compounds has been a critical area of research, given the severe and sometimes fatal intoxications associated with their use. Studies have focused on understanding the pharmacological interactions, especially the potent agonistic effects on serotonin receptors, which contribute to their hallucinogenic properties. Research into the toxicological mechanisms and effects of these compounds is crucial for informing clinical treatment strategies for intoxications and for developing public health policies.

A case study of fatal intoxication involving 25B-NBOMe highlighted the clinical and pathophysiological developments following drug ingestion, underscoring the dangers associated with the use of small doses of NBOMe substances. This case study provides valuable insights into the acute toxic effects of these compounds and emphasizes the need for awareness and caution among users and healthcare providers alike (Yoshida et al., 2015).

properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12-5-4-6-16(13(12)2)20-18(22)17(21)19-11-14-7-9-15(23-3)10-8-14/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSOPQLLKMDZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.